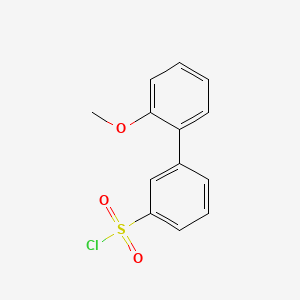

2'-Methoxy-biphenyl-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)18(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVCQOOXHWVUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy Biphenyl 3 Sulfonyl Chloride

Strategies for Biphenyl (B1667301) Core Construction

The formation of the biphenyl scaffold is a critical step in the synthesis of 2'-Methoxy-biphenyl-3-sulfonyl chloride. Several powerful and versatile methods have been developed for this purpose, with metal-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. youtube.com These reactions offer a high degree of control over the regioselectivity and are tolerant of a wide range of functional groups.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org This reaction is particularly well-suited for the synthesis of unsymmetrical biphenyls due to the mild reaction conditions, commercial availability and stability of boronic acids, and the generation of non-toxic byproducts. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The reaction typically begins with the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., a substituted bromobenzene). This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biphenyl product and regenerates the palladium(0) catalyst. youtube.com

For the synthesis of a 2'-methoxy-biphenyl derivative, a suitable approach would involve the coupling of a 3-substituted benzene (B151609) derivative bearing a sulfonyl chloride precursor or a protected sulfonyl group with 2-methoxyphenylboronic acid. The choice of base, solvent, and palladium ligand can significantly influence the reaction's efficiency and yield. youtube.com

A versatile method for synthesizing biphenyl-based ligands involves a palladium-catalyzed arsination followed by a Suzuki-Miyaura cross-coupling for the construction of the biaryl structure. rsc.org This highlights the adaptability of the Suzuki-Miyaura reaction in multi-step synthetic sequences. Furthermore, studies on the synthesis of polyfluorinated biphenyls have pushed the boundaries of Suzuki-Miyaura coupling, demonstrating its utility even with electron-poor substrates. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Key Feature |

| Aryl Halide/Triflate | Organoboronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Varies (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Varies (e.g., Toluene, Dioxane, Ethanol) | Mild conditions, high functional group tolerance. libretexts.org |

| 4-Bromobenzyl Acetate | Phenylboronic Acids | PdCl₂ / DPEPhos | NaHCO₃ | Ethanol | One-pot synthesis from benzyl (B1604629) alcohols is possible. nih.gov |

| (2-bromophenyl)diphenylarsine | Aryl boronic acids | Pd catalyst | Not specified | Not specified | Synthesis of biphenyl-based arsine ligands. rsc.org |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Not specified | Synthesis of electron-poor biphenyl compounds. acs.org |

The Kumada cross-coupling reaction, reported in 1972, was the first palladium or nickel-catalyzed cross-coupling reaction. organic-chemistry.orgwikipedia.org It involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.org This method is particularly advantageous for the synthesis of unsymmetrical biaryls due to the ready availability and low cost of Grignard reagents. organic-chemistry.org

The catalytic cycle of the Kumada coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Nickel catalysts are also frequently employed and can be more cost-effective. organic-chemistry.org The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

In the context of synthesizing the target molecule, a potential Kumada coupling approach would involve the reaction of a Grignard reagent derived from 2-bromoanisole (B166433) with a 3-halobenzenesulfonyl chloride or a protected derivative. The choice of catalyst, either palladium or nickel-based, can influence the reaction's outcome. wikipedia.org Recent advancements have even demonstrated the use of rhodium-aluminum bimetallic complexes to catalyze Kumada-type reactions with less reactive aryl fluorides and chlorides. acs.org Iron-catalyzed Kumada-type couplings have also been developed for forming C(sp³)–C(sp³) bonds. rsc.org

| Reactant 1 (Grignard Reagent) | Reactant 2 (Organic Halide) | Catalyst | Solvent | Key Feature |

| Arylmagnesium Halide | Aryl Halide | Ni(II) or Pd(II) complexes | Tetrahydrofuran (THF) or Diethyl Ether | First reported catalytic cross-coupling method. wikipedia.org |

| Benzylic Sulfonamide | Grignard Reagent | Nickel precatalyst | Toluene | Allows for the coupling of benzylic sulfonamides. nih.gov |

| Arylmagnesium Compound | Aryl Fluoride/Chloride | Rhodium-Aluminum Bimetallic Complexes | Not specified | Enables coupling with less reactive aryl halides. acs.org |

Beyond Suzuki and Kumada couplings, other metal-catalyzed reactions like the Stille and Negishi couplings are also powerful tools for biaryl synthesis.

The Stille reaction utilizes organotin compounds (organostannanes) as the organometallic coupling partner. rsc.orgwikipedia.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups. rsc.org The reaction mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. rsc.org

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. rsc.org This increased reactivity can be advantageous in certain cases, although it may also lead to lower functional group tolerance. libretexts.org Nickel or palladium catalysts are commonly used. rsc.org Negishi coupling provides a facile and high-yield alternative to Suzuki coupling for biphenyl formation in some contexts. acs.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Stille Coupling | Organotin (R-SnR'₃) | Organic Halide/Triflate | Palladium | Organotin reagents are stable and tolerate many functional groups. rsc.org |

| Negishi Coupling | Organozinc (R-ZnX) | Organic Halide | Nickel or Palladium | Highly reactive organozinc reagents. rsc.org |

Directed C-H Activation Strategies for Aryl-Aryl Bond Formation

Directed C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, including aryl-aryl bonds. This approach avoids the pre-functionalization of one of the coupling partners, which is required in traditional cross-coupling reactions. Instead, a directing group on one of the aromatic rings guides a transition metal catalyst to selectively cleave a specific C-H bond, which then participates in the coupling reaction.

Various directing groups can be employed to facilitate this transformation, and palladium is a commonly used catalyst. rsc.org For the synthesis of biphenyls, a directing group on one arene can facilitate its coupling with another arene. Recent advances have focused on the development of new directing groups and catalytic systems to improve the efficiency and scope of these reactions. nih.gov For instance, amine-directed Pd(II)-catalyzed C-H bond functionalization can proceed under ambient conditions. rsc.org While direct application to this compound synthesis is not explicitly detailed in the provided results, the principles of directed C-H activation offer a potential synthetic route that could be explored.

Friedel-Crafts Type Reactions for Biphenyl Derivatives

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, can also be utilized for the synthesis of biphenyl derivatives. berkeley.edunih.gov This reaction typically involves the alkylation or acylation of an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). berkeley.edunih.gov

While Friedel-Crafts reactions are powerful, they can have limitations, such as the potential for carbocation rearrangements and poor reactivity with deactivated aromatic rings. berkeley.eduethz.ch However, for certain substrates, it remains a viable and straightforward method. For instance, the Friedel-Crafts acylation of biphenyl can be used to introduce acyl groups, which could then be further functionalized. nih.gov The synthesis of the sulfonyl chloride group itself can sometimes be achieved through electrophilic substitution on a pre-formed biphenyl scaffold, a reaction that shares mechanistic similarities with Friedel-Crafts reactions. The direct sulfonation of 2-methoxybiphenyl (B167064) followed by chlorination could be a potential, albeit challenging, route due to regioselectivity issues.

| Reaction Type | Reagents | Catalyst | Key Feature |

| Friedel-Crafts Alkylation | Biphenyl, Alkyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Adds alkyl chains to the biphenyl core. berkeley.edunih.gov |

| Friedel-Crafts Acylation | Biphenyl, Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Introduces an acyl group to the biphenyl core. nih.gov |

Introduction of the Sulfonyl Chloride Moiety

The critical step in forming the target compound is the creation of the sulfonyl chloride group (-SO₂Cl) at the C3 position of the 2'-methoxybiphenyl scaffold. This transformation is accomplished through various synthetic protocols, each with distinct advantages concerning reagent accessibility, reaction conditions, and substrate scope.

Chlorosulfonation Reactions of Biphenyl Derivatives

Chlorosulfonation represents a direct and powerful method for installing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents.

The direct reaction of an aromatic compound with excess chlorosulfonic acid (ClSO₃H) is a classical and widely used method for preparing arylsulfonyl chlorides. pageplace.deresearchgate.net In the context of synthesizing This compound , the substrate, 2'-methoxybiphenyl, would be treated with at least two equivalents of chlorosulfonic acid. The first equivalent acts as a sulfonating agent, introducing a sulfonic acid group (-SO₃H) onto the aromatic ring, while the second equivalent converts the resulting sulfonic acid into the desired sulfonyl chloride. researchgate.net

The reaction typically proceeds by adding the aromatic substrate to the chlorosulfonic acid at a reduced temperature, followed by heating to complete the conversion. rsc.org The regioselectivity of the sulfonation is governed by the directing effects of the substituents on the biphenyl rings. The methoxy (B1213986) group at the 2'-position is an ortho-, para-director, while the phenyl group itself directs to the ortho and para positions. The formation of the 3-sulfonyl chloride isomer is one of several potential outcomes, and control of reaction conditions is crucial to optimize the yield of the desired product.

Table 1: Direct Chlorosulfonation of Aromatic Compounds

| Reagent | Conditions | Product | Key Features |

|---|

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative strategy involves the synthesis of a biphenyl derivative containing a sulfur functional group at the desired position, which is then oxidized to form the sulfonyl chloride. This multi-step approach can offer superior regiochemical control compared to direct chlorosulfonation.

A convenient and environmentally conscious method for synthesizing sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl or S-aryl isothiourea salts using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This process is applicable to the synthesis of This compound starting from a suitable precursor.

The synthesis begins with the preparation of the S-(2'-methoxy-biphenyl-3-yl)isothiourea salt. This is typically achieved by reacting 3-halo-2'-methoxybiphenyl with thiourea. The crude isothiourea salt is then subjected to oxidative chlorination. researchgate.net The reaction is performed using NCS in the presence of an acid, such as hydrochloric acid, in a suitable solvent system like acetonitrile. researchgate.netlookchem.com This method is noted for its operational simplicity, the use of readily handled reagents, and the generation of succinimide (B58015) as a water-soluble byproduct, which simplifies purification. organic-chemistry.orgresearchgate.net

Table 2: NCS-Mediated Oxidative Chlorosulfonation

| Precursor | Reagents | Conditions | Key Features |

|---|

A similar and highly economical approach utilizes household bleach (an aqueous solution of sodium hypochlorite, NaOCl) as the oxidant to convert S-alkyl isothiourea salts into the corresponding sulfonyl chlorides. rsc.orgorganic-chemistry.org This method stands out for its low cost, operational safety, and environmental friendliness. organic-chemistry.org

For the preparation of This compound , the S-(2'-methoxy-biphenyl-3-yl)isothiourea salt precursor would be treated with bleach in a biphasic system, often containing an organic solvent like dichloromethane (B109758) and aqueous hydrochloric acid at low temperatures. rsc.org The procedure affords high yields and allows for easy purification without the need for chromatography, making it suitable for large-scale synthesis. organic-chemistry.org

Table 3: Bleach-Mediated Oxidative Chlorosulfonation

| Precursor | Reagents | Conditions | Key Features |

|---|

A rapid and efficient protocol for the direct conversion of thiols to sulfonyl chlorides employs a combination of hydrogen peroxide (H₂O₂) and chlorotrimethylsilane (B32843) (TMSCl). tandfonline.com This method avoids the use of harsh or toxic chlorinating agents. The precursor for this route is 2'-methoxy-biphenyl-3-thiol .

The reaction involves treating the thiol with H₂O₂ in the presence of TMSCl. This system facilitates the oxidative chlorination under mild conditions, often at room temperature. The advantages of this method include excellent product yields, very short reaction times, cost-effectiveness, and straightforward product isolation. tandfonline.com This approach provides a powerful alternative to traditional methods for synthesizing sulfonyl chlorides from thiol precursors.

Table 4: H₂O₂/TMSCl Oxidative Chlorination of Thiols

| Precursor | Reagents | Conditions | Key Features |

|---|

Chlorination of Sulfonic Acids or Their Salts

A fundamental and widely used method for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid or its salt. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅). The reaction involves the conversion of the sulfonic acid's hydroxyl group into a chlorosulfonyl group.

The precursor, 2'-methoxy-biphenyl-3-sulfonic acid, would be treated with an excess of the chlorinating agent, often in a solvent or neat. For instance, reacting the sulfonic acid with thionyl chloride often involves heating the mixture to drive the reaction to completion, with the byproducts being volatile gases (sulfur dioxide and hydrogen chloride), which simplifies purification. Similarly, phosphorus pentachloride is a powerful reagent for this conversion. Sulfonyl chlorides are reactive compounds and can be sensitive to moisture, which hydrolyzes them back to the sulfonic acid; therefore, anhydrous conditions are typically required.

Table 1: Common Chlorinating Agents for Sulfonic Acids

| Chlorinating Agent | Formula | Physical State | Key Considerations |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Colorless liquid | Volatile byproducts (SO₂, HCl) are easily removed. |

| Phosphorus Oxychloride | POCl₃ | Colorless liquid | Reaction can be slower; often used with salts of sulfonic acids. |

| Phosphorus Pentachloride | PCl₅ | Pale yellow solid | Highly reactive; solid byproduct (POCl₃) needs to be separated. |

This interactive table provides an overview of common reagents used for the chlorination of sulfonic acids.

Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring by replacing an amino group, and it can be adapted for the synthesis of sulfonyl chlorides. nih.govorganic-chemistry.org This pathway is particularly valuable when the corresponding aniline (B41778) is more accessible than the sulfonic acid. For the synthesis of this compound, the starting material would be 2'-methoxy-biphenyl-3-amine.

The process involves two main stages:

Diazotization : The primary aromatic amine (2'-methoxy-biphenyl-3-amine) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). mnstate.edumasterorganicchemistry.com This converts the amino group into a diazonium salt (2'-methoxy-biphenyl-3-diazonium chloride). Keeping the reaction cold is crucial as diazonium salts are often unstable at higher temperatures. mnstate.edu

Sulfonylation : The resulting diazonium salt solution is then added to a solution containing a source of sulfur dioxide (SO₂) and a copper(I) or copper(II) catalyst. nih.govacs.org The diazonium group is replaced by a sulfonyl chloride group, releasing nitrogen gas. masterorganicchemistry.com

Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide complex), which improves the handling and safety of the procedure. nih.govorganic-chemistry.org This Sandmeyer chlorosulfonylation has proven effective for a wide range of anilines, including complex heterocyclic and carbo-aromatic systems. nih.gov

Table 2: Key Components in Sandmeyer-Type Sulfonyl Chloride Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Starting Material | 2'-methoxy-biphenyl-3-amine | Source of the aromatic framework and the group to be replaced. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) + HCl | Converts the primary amine to a diazonium salt. mnstate.edu |

| SO₂ Source | Sulfur Dioxide (gas) or DABSO | Provides the SO₂ moiety for the sulfonyl chloride group. nih.govorganic-chemistry.org |

This interactive table outlines the essential reagents and their functions in the Sandmeyer synthesis of sulfonyl chlorides.

One-Pot and Multi-Step Synthesis Pathways for Complex Biphenyl Sulfonyl Chlorides

Multi-Step Synthesis: A multi-step approach involves the sequential synthesis and isolation of intermediates. For complex biphenyls, this often begins with the construction of the core biphenyl structure, for example, through a Suzuki or similar cross-coupling reaction. Once the 2'-methoxy-biphenyl skeleton is formed, the sulfonyl chloride group can be introduced in a subsequent step. For instance, the biphenyl could be sulfonated and then chlorinated as described in section 2.2.1.3, or a pre-installed functional group like an amine could be converted via the Sandmeyer reaction (section 2.2.2). In complex syntheses, protecting groups may be necessary to mask reactive functional groups on the biphenyl rings during certain transformations to prevent unwanted side reactions.

One-Pot Synthesis: One-pot syntheses are highly efficient as they combine multiple reaction steps into a single reaction vessel without isolating intermediates, saving time, solvents, and resources. lookchem.com Recent advancements have led to the development of one-pot methods for converting readily available starting materials directly into sulfonyl chlorides or their derivatives. For example, methods exist for the one-pot conversion of aromatic carboxylic acids into sulfonyl chlorides, which could be a potential route if 2'-methoxy-biphenyl-3-carboxylic acid is available. nih.gov Another strategy involves the synthesis of sulfonyl chlorides from sulfonyl hydrazides. nih.gov Similarly, the Sandmeyer reaction itself can be part of a one-pot sequence where the resulting sulfonyl chloride is not isolated but is immediately reacted with an amine to form a sulfonamide. nih.gov

| Applicability | Suitable for complex molecules with sensitive functional groups. | Ideal for streamlined synthesis of libraries or large-scale production. nih.gov |

This interactive table compares the advantages and disadvantages of multi-step versus one-pot synthetic strategies for preparing complex molecules.

Reaction Mechanisms and Selectivity in Transformations Involving 2 Methoxy Biphenyl 3 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Center

The primary reaction pathway for 2'-Methoxy-biphenyl-3-sulfonyl chloride involves nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This process is fundamental to the synthesis of a wide array of derivatives.

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. nih.gov This reaction, often called sulfonylation, typically requires a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netcbijournal.com The general scheme involves the amine's lone pair of electrons attacking the sulfonyl sulfur, forming a tetrahedral intermediate that subsequently collapses to expel the chloride ion.

Table 1: Representative Amines for Sulfonamide Synthesis

| Amine Type | Example | Resulting Functional Group |

| Primary Aliphatic Amine | Benzylamine | N-Benzyl-2'-methoxy-biphenyl-3-sulfonamide |

| Secondary Aliphatic Amine | Diethylamine (B46881) | N,N-Diethyl-2'-methoxy-biphenyl-3-sulfonamide |

| Primary Aryl Amine | Aniline (B41778) | N-Phenyl-2'-methoxy-biphenyl-3-sulfonamide |

| Secondary Aryl Amine | Diphenylamine wikipedia.org | N,N-Diphenyl-2'-methoxy-biphenyl-3-sulfonamide |

| Amino Acid | Glycine | 2-((2'-Methoxy-biphenyl-3-yl)sulfonamido)acetic acid |

The formation of a sulfonamide from a sulfonyl chloride and an amine is generally accepted to proceed through a nucleophilic substitution mechanism at the sulfur center. This pathway is analogous to an Sₙ2 reaction at a carbon center, involving the approach of the amine nucleophile to the sulfur atom and the departure of the chloride leaving group. The reaction is typically bimolecular, with the rate depending on the concentrations of both the sulfonyl chloride and the amine.

The process can be depicted as a one-step concerted mechanism or a two-step process involving a short-lived, unstable pentacoordinate sulfur intermediate. In either scenario, the amine attacks the sulfur atom, leading to the formation of a new sulfur-nitrogen bond and the cleavage of the sulfur-chlorine bond. nih.govnih.gov The presence of a base, such as triethylamine (B128534) or pyridine, is crucial to scavenge the HCl produced, driving the reaction to completion. researchgate.netsci-hub.se

Regioselectivity: In reactions involving this compound, the substitution occurs exclusively at the sulfonyl chloride moiety. When reacting with a molecule containing multiple nucleophilic sites, such as different amine groups, regioselectivity can become a factor. Generally, primary amines are more reactive than secondary amines due to less steric hindrance. cbijournal.com Palladium-catalyzed methods for synthesizing sulfonyl chlorides from boronic acids have demonstrated high regioselectivity, allowing for the preparation of substitution patterns that are not accessible through traditional electrophilic aromatic substitution. nih.gov

Stereoselectivity: If the amine nucleophile is chiral, the sulfonylation reaction can lead to the formation of diastereomeric products. However, the reaction at the achiral sulfonyl sulfur center itself does not typically induce stereoselectivity without the influence of a chiral auxiliary or catalyst. Highly stereoselective syntheses of specific β-amino sulfonamides have been achieved through the addition of sulfonyl anions to chiral N-sulfinyl imines, where the stereochemistry is controlled by the chiral sulfinyl group. figshare.com In the case of reacting this compound with a chiral amine, diastereomers may be formed, but often with little to no diastereoselection observed in standard reaction conditions. nih.gov

The reactivity of sulfonyl chlorides is significantly influenced by both electronic and steric factors. researchgate.net

Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring of an arylsulfonyl chloride enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. researchgate.net Conversely, electron-donating groups decrease reactivity. In this compound, the 2'-methoxy group is an electron-donating group, which could slightly decrease the reactivity of the sulfonyl chloride compared to an unsubstituted biphenylsulfonyl chloride.

Table 2: Predicted Relative Reactivity based on Substituent Effects

| Sulfonyl Chloride | Electronic Effect of Substituent | Steric Hindrance | Predicted Relative Reactivity |

| 4-Nitrobenzenesulfonyl chloride | Strong Electron-Withdrawing (-NO₂) | Low | Very High |

| Benzenesulfonyl chloride | Neutral | Low | High |

| This compound | Electron-Donating (-OCH₃) | High | Moderate |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Electron-Donating (-CH₃) | Very High | Low |

Besides amines, this compound can react with other heteroatom nucleophiles, such as alcohols and thiols, to yield the corresponding sulfonate esters and thioesters. These reactions also proceed via nucleophilic substitution at the sulfur center and are typically conducted in the presence of a base. The reactivity of these nucleophiles generally follows their nucleophilicity, with thiols often being more reactive than alcohols.

Formation of Sulfonamides with Amine Nucleophiles

Radical Reactions Initiated by Sulfonyl Chlorides

While nucleophilic substitution is the most common pathway, sulfonyl chlorides can also participate in radical reactions. The S-Cl bond can be cleaved homolytically under photoredox or thermal conditions to generate a sulfonyl radical (R-SO₂•). princeton.edu This reactive intermediate can then engage in various transformations.

Recent advancements have utilized sulfonyl chlorides as precursors for sulfonyl radicals in the sulfonylation of alkenes and alkynes, often mediated by visible light and a photocatalyst. acs.org These methods include hydrosulfonylation and vinylic sulfonylation. acs.org It is plausible that this compound could be employed in such radical-based transformations to synthesize vinyl or alkyl sulfones, expanding its synthetic utility beyond traditional nucleophilic substitution chemistry. researchgate.net

Generation and Reactivity of Sulfonyl Radicals

The sulfonyl chloride moiety of this compound can serve as a precursor to sulfonyl radicals. These highly reactive intermediates are valuable in forming carbon-sulfur bonds. A prominent method for their generation involves visible-light photoredox catalysis. rsc.orgcam.ac.uk In this process, a photocatalyst, upon excitation by light, can induce a single-electron transfer (SET) to the sulfonyl chloride. This transfer leads to the cleavage of the sulfur-chlorine bond, generating a 2'-methoxy-biphenyl-3-sulfonyl radical and a chloride anion.

Once generated, these sulfonyl radicals readily participate in various reactions, most notably addition to unsaturated systems like alkenes and alkynes. cam.ac.uknih.gov For instance, the radical can add across a double or triple bond to form a new carbon-centered radical, which can then be trapped or undergo further transformations. This reactivity provides a powerful tool for the synthesis of complex sulfonated molecules under mild, redox-neutral conditions, avoiding the need for harsh reagents often associated with traditional sulfonation methods. rsc.org

Cascade and Cyclization Reactions (e.g., 3-sulfonylquinoline synthesis)

The electrophilic nature of the sulfur atom in this compound enables its participation in cascade and cyclization reactions. A notable example is the synthesis of 2-sulfonylquinolines from quinoline (B57606) N-oxides. nih.gov This transformation proceeds under transition-metal-free conditions and demonstrates high functional group tolerance. nih.gov

The reaction is typically initiated by the activation of the quinoline N-oxide. In a proposed mechanism, the sulfonyl chloride acts as an activating agent. The reaction of sulfonyl chlorides with reagents like a combination of carbon disulfide (CS₂) and diethylamine (Et₂NH) can generate a nucleophilic sulfonyl source in situ. This species then attacks the C2 position of the quinoline N-oxide, initiating a deoxygenative C-H sulfonylation cascade that results in the formation of the corresponding 2-sulfonylquinoline. nih.gov Aryl sulfonyl chlorides, including di-substituted derivatives like this compound, have been shown to be effective in this type of synthesis. nih.gov

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The biphenyl core of this compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the 2'-methoxy group and the 3-sulfonyl chloride group. libretexts.orgmasterorganicchemistry.com

The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the sulfonyl chloride group (-SO₂Cl) is a strongly deactivating group and a meta-director because of its electron-withdrawing nature.

Directing Effects of Substituents:

| Substituent | Ring Position | Type | Directing Effect |

|---|---|---|---|

| -OCH₃ | 2' | Activating | ortho, para |

Given these effects:

On the methoxy-bearing ring: Electrophilic attack is strongly favored. The primary sites for substitution will be the positions ortho and para to the methoxy group (positions 1', 3', and 5'). Steric hindrance from the other phenyl ring might influence the ratio of ortho to para products.

On the sulfonyl chloride-bearing ring: This ring is deactivated towards electrophilic attack. Should a reaction occur, substitution would be directed to the positions meta to the sulfonyl chloride group (positions 1, 5, and 2).

A sophisticated synthetic strategy involves using a sulfonyl group as a reversible "blocking group". masterorganicchemistry.com For instance, a sulfonic acid group (-SO₃H) could be temporarily installed at the para position of an activated ring to force a subsequent electrophile to add to an ortho position. The blocking group can then be removed by treating it with strong acid and heat. masterorganicchemistry.com

Stereochemical Aspects of Biphenyl Derivatives

The non-planar nature of substituted biphenyls gives rise to interesting stereochemical phenomena, most importantly atropisomerism.

Atropisomerism and Axial Chirality in Biaryl Compounds

Atropisomerism is a type of stereoisomerism that results from hindered rotation around a single bond. youtube.comyoutube.com In biphenyl derivatives, if the four ortho positions (2, 6, 2', and 6') are substituted with sufficiently bulky groups, the steric repulsion between these groups creates a high energy barrier to rotation around the pivotal C-C bond connecting the two rings. youtube.com If this rotational barrier is high enough to allow for the isolation of individual rotational isomers (conformers) at room temperature, the molecule is said to exhibit atropisomerism. youtube.com

These stable conformers are non-superimposable mirror images of each other and are therefore enantiomers. This phenomenon gives rise to axial chirality, where the molecule is chiral despite lacking a traditional stereocenter. For a biphenyl system to be chiral, neither ring can possess a plane of symmetry. youtube.com The presence of the methoxy group at the 2'-position of this compound is a key feature that contributes to the potential for atropisomerism in its derivatives, as ortho methoxy groups play a significant role in creating a barrier to rotation. acs.org

Strategies for Enantioselective Synthesis and Stereochemical Control

The synthesis of single enantiomers of chiral biphenyls is a significant challenge in organic chemistry. Several strategies have been developed to achieve stereochemical control. nih.gov

Summary of Enantioselective Strategies:

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | Utilizes a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., (R)-BINAP), to favor the formation of one enantiomer over the other. acs.org | Asymmetric Suzuki coupling to form the biaryl axis or rhodium-catalyzed conjugate additions. nih.govacs.org |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the molecule to direct a subsequent reaction stereoselectively. The auxiliary is removed after the desired stereochemistry is set. | Stereoselective addition to an enantiopure sulfinamide, followed by oxidation and further modification. nih.gov |

| Enzymatic Desymmetrization | Employs an enzyme to selectively react with one of two prochiral groups in a symmetrical substrate, creating a chiral molecule. nih.gov | Biocatalytic desymmetrization of a diacetate can be used to construct a fully substituted carbon center. nih.gov |

| Asymmetric Hydrogenation | A chiral catalyst is used to deliver hydrogen to a prochiral molecule from a specific face, creating a stereocenter with high enantiomeric excess. | Noyori-type asymmetric transfer hydrogenation to control the stereochemistry of a hydroxyl group. nih.gov |

These methods, particularly asymmetric cross-coupling reactions, are powerful tools for constructing axially chiral biphenyls, allowing for the synthesis of specific atropisomers derived from precursors like this compound.

Applications As a Synthetic Reagent and Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The unique combination of a biphenyl (B1667301) structure and a reactive sulfonyl chloride group positions 2'-Methoxy-biphenyl-3-sulfonyl chloride as a valuable tool for constructing intricate molecular frameworks.

Currently, there is a lack of specific documented evidence for the use of this compound in multi-component or cascade reactions. Cascade reactions, which involve a series of intramolecular transformations, are often initiated by a single event. mdpi.comrsc.org The reactive sulfonyl chloride group could potentially initiate such a sequence, for example, through an initial sulfonylation reaction followed by cyclization or rearrangement steps facilitated by the biphenyl system. However, specific examples demonstrating this for this compound are not available in the reviewed literature.

The biphenyl unit is a privileged structure in many biologically active compounds and functional materials. researchgate.net The sulfonyl chloride group in this compound serves as a handle for introducing a wide array of functional groups onto the biphenyl core. This allows for the synthesis of highly functionalized biphenyl derivatives that would be otherwise difficult to access. For instance, the sulfonyl chloride can be readily converted into sulfonamides, sulfonate esters, and other sulfur-containing moieties, thereby diversifying the chemical space of accessible biphenyl compounds.

Precursor for Diverse Sulfonamide and Sulfonate Derivatives

The most well-established application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters. nih.govgoogle.com This reactivity is a cornerstone of medicinal chemistry and materials science.

The reaction of this compound with primary or secondary amines in the presence of a base would yield the corresponding sulfonamides. Similarly, reaction with alcohols would produce sulfonate esters. This reactivity is crucial for creating libraries of compounds for drug discovery and for the synthesis of functional materials.

Table 1: Potential Sulfonamide and Sulfonate Derivatives from this compound

| Reactant | Product Type | Potential Application Area |

| Primary/Secondary Amine | Sulfonamide | Medicinal Chemistry, Agrochemicals |

| Alcohol/Phenol | Sulfonate Ester | Material Science, Prodrugs |

Role in the Development of Novel Synthetic Methodologies

While this compound has not been explicitly cited as a key component in the development of novel synthetic methodologies, its unique substitution pattern could be exploited for such purposes. For example, the steric and electronic environment created by the 2'-methoxy group could influence the regioselectivity of reactions on the biphenyl system, potentially leading to new synthetic strategies for the targeted functionalization of biaryl compounds.

Potential in Material Science Research

Biphenyl-containing molecules are of significant interest in materials science due to their rigid structure and potential for electronic communication between the two phenyl rings.

There is currently no specific research available that details the use of this compound in the synthesis of polyconjugated molecules for organic electronics. However, the biphenyl core is a common structural motif in luminophores and electroactive materials. The sulfonyl group, which can be converted into various other functionalities, could serve as a point of attachment for extending the conjugation of the system or for tuning the electronic properties of the final material. The methoxy (B1213986) group also offers a site for further modification or can influence the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices.

Building Blocks for Polymer Synthesis

The bifunctional nature of this compound, featuring a reactive sulfonyl chloride group and a biphenyl structure with a methoxy substituent, makes it a candidate as a monomer or co-monomer in polycondensation reactions. The sulfonyl chloride moiety can react with nucleophilic groups, such as hydroxyl or amine functionalities, to form stable sulfone or sulfonamide linkages, which are characteristic of high-performance engineering thermoplastics.

While direct and extensive research detailing the polymerization of this compound is not widely documented in publicly available literature, its structural motifs are present in various monomers used for the synthesis of advanced polymers, particularly PAES. The principles of these syntheses can provide insight into the potential role of this specific compound.

Generally, the synthesis of PAES involves the step-growth polymerization of a di-functional sulfonyl chloride monomer with a di-functional aromatic diol or its corresponding salt. The reaction proceeds via nucleophilic aromatic substitution, where the electron-withdrawing sulfonyl group activates the halide for displacement.

Table 1: Hypothetical Polycondensation Reaction

| Reactant A | Reactant B | Resulting Polymer Linkage | Potential Polymer Class |

| This compound | Aromatic Diol (e.g., Bisphenol A) | Ether and Sulfone | Poly(arylene ether sulfone) |

Research on related structures, such as those involving biphenyl sulfone monomers, indicates that the inclusion of the biphenyl unit within the polymer backbone can enhance thermal stability and mechanical properties. google.com The methoxy group on the biphenyl structure of this compound could potentially influence the polymer's solubility and processing characteristics.

The synthesis of sulfonated poly(arylene ether sulfone)s often involves the use of sulfonated dihalo-monomers which are structurally related to this compound. cmu.eduresearchgate.net These polymers are of significant interest for applications such as proton exchange membranes in fuel cells. The synthetic strategies employed in these studies, typically involving high-temperature polycondensation in aprotic polar solvents, would be applicable to polymerizations involving this compound.

Table 2: Related Monomers in Poly(arylene ether sulfone) Synthesis

| Monomer | Polymer Application | Reference |

| Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt | Proton Exchange Membranes | researchgate.net |

| 4,4′-Dichlorodiphenyl sulfone | High-Performance Thermoplastics | google.com |

This table provides examples of monomers structurally related to this compound that have been successfully used in polymer synthesis.

Although direct, detailed research findings on the use of this compound as a primary monomer are scarce, its chemical structure suggests its potential as a valuable building block for the synthesis of novel poly(arylene ether sulfone)s and other advanced polymers. Further research would be necessary to fully elucidate its polymerization behavior and the properties of the resulting materials.

Future Research Directions and Outlook in Biphenyl Sulfonyl Chloride Chemistry

Development of More Sustainable and Green Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or sulfuryl chloride, which pose significant safety and environmental challenges. mdpi.comrsc.org Consequently, a major thrust in current research is the development of more sustainable and environmentally benign synthetic protocols.

Key green strategies include:

Bleach-Mediated Oxidative Chlorosulfonation: An economically and environmentally sound method utilizes bleach (sodium hypochlorite) for the synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts. This approach involves readily available reagents, ensures safe operation, and allows for easy purification without chromatography, often resulting in high yields. organic-chemistry.org

N-Chlorosuccinimide (NCS) Chlorosulfonation: Structurally diverse sulfonyl chlorides can be synthesized in good yields from S-alkylisothiourea salts using NCS. A significant advantage of this method is the potential for sustainability; the water-soluble byproduct, succinimide (B58015), can be recovered and reconverted to the NCS reagent. researchgate.net

Metal-Free Aerobic Oxidation: An environmentally friendly, metal-free synthesis of sulfonyl chlorides and bromides has been developed using ammonium (B1175870) nitrate, an aqueous solution of HCl or HBr, and oxygen as the terminal oxidant. rsc.org This process minimizes waste and avoids the use of toxic metal catalysts. rsc.org

Photocatalysis: Visible-light photocatalysis is emerging as a powerful green tool. acs.org Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions—room temperature and visible light irradiation—with high tolerance for various functional groups. acs.orgnih.gov

Table 1: Comparison of Green Synthetic Routes for Sulfonyl Chlorides

| Method | Key Reagents | Advantages | Challenges | Citations |

|---|---|---|---|---|

| Bleach-Mediated Oxidation | Sodium Hypochlorite (Bleach), S-Alkyl Isothiourea Salts | Low cost, safe operation, simple purification | Primarily demonstrated for alkanesulfonyl chlorides | organic-chemistry.org |

| NCS Chlorosulfonation | N-Chlorosuccinimide (NCS), S-Alkyl Isothiourea Salts | Recyclable byproduct (succinimide), good yields | Stoichiometric use of NCS | researchgate.net |

| Metal-Free Aerobic Oxidation | Ammonium Nitrate, O₂, HCl/HBr | Uses oxygen as terminal oxidant, no metal catalysts | May require careful control of gaseous reagents | rsc.org |

| Photocatalysis | Heterogeneous Photocatalyst (e.g., K-PHI), Light | Uses light energy, mild conditions, high functional group tolerance | Catalyst efficiency and lifetime, scalability | acs.orgnih.gov |

| Ultrasonic Methods | Ultrasound Bath/Probe | Increased reaction rates, higher yields, milder conditions | Specialized equipment, reproducibility can be an issue | numberanalytics.comias.ac.in |

Exploration of Novel Reactivities and Catalytic Applications

Beyond their traditional role as precursors for sulfonamides, researchers are uncovering new reactivities and catalytic uses for biphenyl (B1667301) sulfonyl chlorides. These compounds are versatile sources of sulfonyl, sulfenyl, and aryl radicals, opening doors to novel chemical transformations. magtech.com.cn

A frontier in this area is the development of asymmetric catalysis to produce chiral molecules. A recent breakthrough involves merging photoactive electron donor-acceptor (EDA) complexes with a chiral nickel catalyst. rsc.org In this system, an EDA complex formed between a Hantzsch ester and a sulfonyl chloride generates a sulfonyl radical upon visible light irradiation. This radical then engages in an asymmetric Giese addition with an α,β-unsaturated compound, facilitated by the chiral nickel catalyst, to produce α-C chiral sulfones with excellent enantioselectivity. rsc.org This approach represents a significant step toward creating complex, high-value chiral molecules. rsc.org

Other emerging applications include:

Post-Synthetic Modification of Materials: Sulfonyl chlorides are effective reagents for modifying the properties of advanced materials like Metal-Organic Frameworks (MOFs). rsc.org By reacting sulfonyl chlorides with functional groups on the MOF linkers, sulfonamide moieties can be introduced, altering the material's surface properties for applications in catalysis, gas separation, or sensing. rsc.org

Catalyst Development: In a novel application, sulfonyl-chloride-modified lignin-based porous carbon has been used to create a support for a metal phthalocyanine (B1677752) catalyst. This new composite material was successfully used for the catalytic degradation of lignin, demonstrating how sulfonyl chloride chemistry can contribute to biomass conversion and valorization. mdpi.com

The inherent reactivity of the sulfonyl chloride group continues to be exploited in the synthesis of biologically active sulfonamides, which are a cornerstone of medicinal chemistry. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch processing to continuous flow manufacturing is revolutionizing the chemical industry, and the synthesis of sulfonyl chlorides is an ideal candidate for this technology. mdpi.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and increased efficiency. mdpi.comrsc.org

Key advantages of applying flow chemistry to sulfonyl chloride synthesis include:

Safety: Many sulfonyl chloride syntheses are highly exothermic and may involve hazardous reagents. rsc.orgnih.gov Continuous flow reactors, with their small volumes and high surface-area-to-volume ratios, allow for excellent heat management, mitigating the risk of thermal runaway. rsc.orgnih.gov

Efficiency and Yield: Flow systems enable precise control over residence time, temperature, and stoichiometry, leading to optimized reaction conditions, reduced byproduct formation, and higher space-time yields. rsc.orgrsc.org For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a reagent achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds. rsc.orgrsc.org

Automation: Integrating flow reactors with automated control systems allows for the scalable and reliable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net Automated platforms can monitor reaction progress in real-time and adjust parameters using feedback controllers, ensuring consistency and improving process reliability. mdpi.comresearchgate.net This has been successfully demonstrated for producing multi-hundred-gram quantities of these compounds. mdpi.com

Automated flow-through systems have also been developed for the subsequent reactions of sulfonyl chlorides, such as the synthesis of sulfonamide libraries for drug discovery, further streamlining the path from intermediate to final product. acs.org

Table 2: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

| Feature | Benefit | Description | Citations |

|---|---|---|---|

| Enhanced Safety | Thermal Runaway Prevention | The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation from highly exothermic reactions. | rsc.orgnih.gov |

| Precise Control | Improved Selectivity & Yield | Exact control over residence time, temperature, and mixing minimizes byproduct formation and maximizes product output. | rsc.orgrsc.org |

| High Throughput | Increased Productivity | Optimized conditions and short residence times lead to significantly higher space-time yields compared to batch processes. | mdpi.comrsc.org |

| Scalability | Seamless Production Increase | Scaling up is achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. | mdpi.comresearchgate.net |

| Automation | Reliability & Consistency | Integration with process analytical technology (PAT) and feedback loops ensures stable operation and reproducible product quality. | mdpi.comresearchgate.netacs.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Products

As the complexity of molecules derived from biphenyl sulfonyl chlorides increases, so does the need for powerful analytical techniques to determine their precise structure. While standard methods like NMR and mass spectrometry remain essential, advanced and combination techniques are becoming indispensable for unambiguous structural elucidation of complex sulfur-containing products.

Synchrotron-Based X-ray Spectroscopy: Techniques like Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy are exceptionally powerful for probing the electronic structure and local environment of sulfur atoms. diva-portal.org When combined with theoretical calculations, such as density functional theory (DFT), XANES can differentiate between various sulfur oxidation states and functional groups within a complex molecule. diva-portal.org Extended X-ray Absorption Fine Structure (EXAFS) provides precise information on bond distances and coordination numbers in metal-sulfur complexes. diva-portal.org

Computational Chemistry: The use of ab initio quantum chemistry calculations is a growing trend for interpreting spectroscopic data. researchgate.net By computing theoretical infrared (IR) or Raman spectra for proposed structures, researchers can match them against experimental data to confirm the presence of specific bonds and functional groups, which is especially useful for differentiating isomers or analyzing complex mixtures. diva-portal.orgresearchgate.net

Combined Spectroscopic Approaches: The structural characterization of particularly complex systems, such as organometallic complexes or novel materials, often requires a multi-pronged approach. Combining data from single-crystal X-ray diffraction, EXAFS, Raman spectroscopy, and solid-state NMR provides a holistic and highly detailed picture of the molecular and supramolecular structure. diva-portal.org This integrated approach is crucial for understanding structure-property relationships in new materials derived from biphenyl sulfonyl chloride precursors.

These advanced methods are critical for verifying the outcomes of novel synthetic reactions and for understanding the intricate structural details that govern the function of new catalysts and materials. mdpi.comresearchgate.net

Q & A

Q. Can computational models predict regioselectivity in reactions involving this sulfonyl chloride?

- Methodology : Perform docking studies (AutoDock Vina) with nucleophiles (e.g., amines) to map binding affinities. Compare with experimental outcomes (e.g., para vs. meta substitution in aryl amines). Validate with Fukui indices for electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.